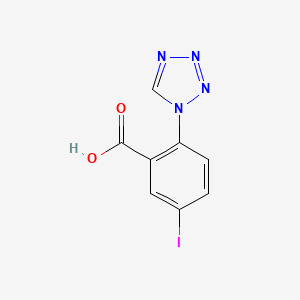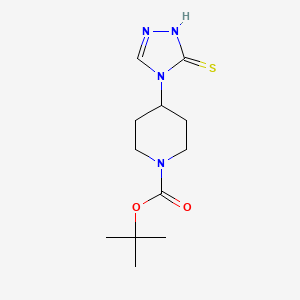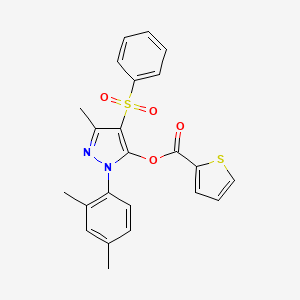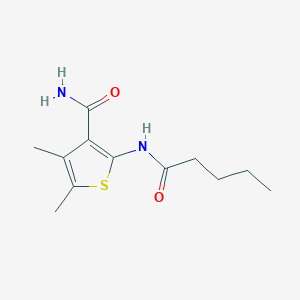![molecular formula C11H17ClN6O B2521484 4-アミノ-1-エチル-N-[(1-メチル-1H-ピラゾール-4-イル)メチル]-1H-ピラゾール-5-カルボキサミド塩酸塩 CAS No. 1431963-65-3](/img/structure/B2521484.png)
4-アミノ-1-エチル-N-[(1-メチル-1H-ピラゾール-4-イル)メチル]-1H-ピラゾール-5-カルボキサミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazole-5-carboxamide hydrochloride" is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multiple steps and various reagents. In the first paper, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and then acetylated to yield a series of N-acetylated derivatives . This process involved the use of acetic anhydride and solvents such as chloroform, dioxane, and DMF, with or without the presence of a catalytic base like DMAP. The reaction conditions, such as temperature and solvent choice, significantly influenced the formation of monoacetylated and diacetylated products. The study provides insights into the synthesis and possible modifications of pyrazole derivatives, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. The first paper details the structural and spectroscopic characteristics of the synthesized compounds using techniques like HPLC, X-ray crystallography, FT-IR, NMR, and MS . These methods allow for the precise determination of the molecular structure, including the position of acetylation on the nitrogen atoms in the ring, which is essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions to form new compounds with different properties and potential applications. The second paper describes the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into several different derivatives, including pyrazole variants, by treatment with nucleophilic reagents . This demonstrates the versatility of pyrazole compounds in chemical synthesis and the possibility of generating a wide range of products by altering the reaction conditions and reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The first paper provides a comprehensive analysis of the properties of the synthesized N-acetylated derivatives, which can shed light on the behavior of similar compounds, including solubility, stability, and reactivity . Understanding these properties is essential for the development of pyrazole-based drugs, as they affect the compound's pharmacokinetics and pharmacodynamics.
科学的研究の応用
抗菌剤
MFCD25371125のピラゾール骨格は、抗菌活性に適しています。研究者らは、グラム陽性菌とグラム陰性菌に対する抗菌剤としての可能性を探求してきました。 この化合物の構造は、細菌酵素や細胞壁成分との標的相互作用を可能にするため、創薬の有望な候補となっています .
抗がんの可能性
ピラゾール骨格は、抗がん作用と関連付けられています。研究者らは、関連する化合物を合成し、そのin vitroおよびin vivoの抗がん活性を評価しました。 MFCD25371125は、新しいがん治療法の開発のための潜在的なリード化合物として、さらに調査することができます .
抗酸化作用
ピラゾール環に窒素原子と二重結合が存在することから、MFCD25371125は抗酸化作用を示す可能性があります。 抗酸化物質は、細胞を酸化ストレスから保護する上で重要な役割を果たし、この側面を調べることで、その治療の可能性が明らかになる可能性があります .
作用機序
Target of action
The compound contains a pyrazole ring, which is a common structural motif in many biologically active molecules. Pyrazoles are known to interact with a variety of targets, including enzymes, receptors, and ion channels . The specific target would depend on the other functional groups present in the molecule.
将来の方向性
Pyrazole derivatives have been the focus of many research studies due to their wide range of biological activities and their potential as therapeutic agents . Future research may focus on the synthesis of new pyrazole derivatives, the exploration of their biological activities, and the development of new drugs based on these compounds .
特性
IUPAC Name |
4-amino-2-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O.ClH/c1-3-17-10(9(12)6-15-17)11(18)13-4-8-5-14-16(2)7-8;/h5-7H,3-4,12H2,1-2H3,(H,13,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIUVBGQEPPNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)NCC2=CN(N=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2521407.png)

![1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521409.png)
![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2521414.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2521418.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2521419.png)

![Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2521421.png)

![N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2521423.png)